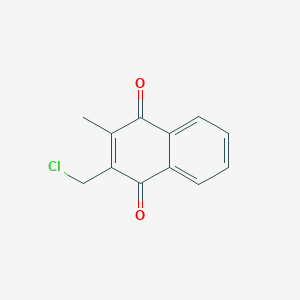

2-(Chloromethyl)-3-methyl-1,4-naphthalenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQUHGSCPCDFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953560 | |

| Record name | 2-(Chloromethyl)-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-79-8 | |

| Record name | 1,4-Naphthalenedione, 2-(chloromethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione

Established Synthetic Routes to 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its Precursors

The synthesis of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione relies on the availability of its direct precursor, 2-methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or vitamin K3. nih.gov Established routes focus on the preparation of menadione and its subsequent functionalization.

Synthesis via Naphthoquinone Alkylation/Chloromethylation

The most direct method for synthesizing 2-(chloromethyl)-3-methyl-1,4-naphthalenedione is the chloromethylation of 2-methyl-1,4-naphthoquinone (menadione). This transformation is typically achieved through the Blanc chloromethylation reaction. wikipedia.orglibretexts.org This classic reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.org

In this specific synthesis, menadione is reacted with formaldehyde (or a precursor like paraformaldehyde) and concentrated hydrochloric acid. The Lewis acid catalyst protonates the formaldehyde, making it a potent electrophile that is then attacked by the electron-rich quinone ring, leading to the introduction of the chloromethyl group at the 3-position. libretexts.org While efficient, this method requires careful handling as chloromethylation reactions can produce carcinogenic byproducts like bis(chloromethyl) ether. wikipedia.orglibretexts.org

Derivation from Related Quinones and Naphthols

The synthesis of the crucial precursor, menadione, can be accomplished through several well-established pathways starting from readily available materials like 2-methylnaphthalene (B46627) or 2-methylnaphthol.

One of the most common industrial methods is the oxidation of 2-methylnaphthalene. beilstein-journals.orgscirp.org A variety of oxidizing agents have been employed for this purpose, with chromium(VI) compounds like chromic acid in acetic acid being a traditional, albeit environmentally taxing, choice. beilstein-journals.orggoogle.com Modern, greener alternatives have been developed that utilize hydrogen peroxide as the oxidant in the presence of various catalysts. beilstein-journals.orgscientific.netjustia.comgoogle.com For instance, high yields of menadione can be achieved by oxidizing 2-methylnaphthalene with hydrogen peroxide in acetic acid, catalyzed by sulfuric acid. scientific.net

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Methylnaphthalene | Chromic Acid | Acetic Acid | 38-42% | beilstein-journals.org |

| 2-Methylnaphthalene | Hydrogen Peroxide | Acetic Acid / Sulfuric Acid | 81.3% | scientific.net |

| 2-Methyl-1-naphthol | Hydrogen Peroxide | FeCl₃·6H₂O / TAA | 55% | nih.govbeilstein-journals.org |

| 2-Methyl-1-naphthol | Molecular Oxygen | Au/TiO₂ | 57% | researchgate.net |

Another significant route involves the oxidation of 2-methyl-1-naphthol. beilstein-journals.org This approach is often preferred as it can prevent the formation of isomeric byproducts that may arise from the oxidation of 2-methylnaphthalene. beilstein-journals.org Similar to the above, hydrogen peroxide and molecular oxygen are common oxidants used in these transformations. nih.govbeilstein-journals.org

Methodological Advancements in Naphthoquinone Synthesis Relevant to the Compound

Recent advancements in organic synthesis have provided novel and more efficient methods for constructing the naphthoquinone core. These methods often offer higher yields, greater selectivity, and more environmentally benign conditions.

One notable advancement is the one-pot synthesis of naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes. scirp.orgscirp.org This process utilizes a bifunctional catalyst, such as a Mo-V-P heteropolyacid solution, which acts as both an acid and a redox catalyst. scirp.org This allows for a Diels-Alder reaction followed by an oxidative aromatization in a single step, significantly simplifying the synthetic procedure. scirp.org For the synthesis of a menadione precursor, hydroquinone could be reacted with isoprene.

The construction of the naphthoquinone ring via a Diels-Alder reaction between a substituted 1,4-benzoquinone (B44022) and a diene is another powerful strategy. researchgate.netrsc.org The regioselectivity of this cycloaddition reaction is crucial and is influenced by the electronic properties of the substituents on both the dienophile (benzoquinone) and the diene. reddit.com

Chemical Reactivity and Derivatization Strategies

2-(Chloromethyl)-3-methyl-1,4-naphthalenedione possesses two primary sites for chemical modification: the reactive chloromethyl group and the electrophilic quinone ring system.

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 3-position is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions, likely proceeding through an SN2 mechanism. nih.govlibretexts.org The chlorine atom is a good leaving group, and the adjacent quinone system can stabilize the transition state, facilitating the displacement by a wide range of nucleophiles.

This reactivity allows for the introduction of diverse functional groups, creating a library of derivatives. Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines yields aminomethyl derivatives.

Thiols: Thiolates readily displace the chloride to form thioethers.

Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can react to form ether linkages.

Cyanide: The cyanide ion can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid.

Azides: Sodium azide (B81097) can be used to introduce an azidomethyl group, a versatile precursor for amines (via reduction) or triazoles (via cycloaddition).

A review on menaquinone synthesis highlights the utility of the related 3-chloromethylmenadione as a starting material for organometallic cross-coupling reactions, such as the Negishi coupling, demonstrating the versatility of the chloromethyl handle for forming new carbon-carbon bonds. nih.gov

Functionalization and Modification of the Quinone Ring System

The quinone ring itself is an electron-deficient system, making it a target for nucleophilic attack and cycloaddition reactions. nih.govresearchgate.net The α,β-unsaturated ketone moiety is particularly reactive towards nucleophiles in a conjugate addition (Michael addition) fashion. However, in 2-(chloromethyl)-3-methyl-1,4-naphthalenedione, the 2- and 3-positions are already substituted, directing reactions to other sites or requiring more forcing conditions.

Key transformations of the quinone ring include:

Nucleophilic Addition: While the C2-C3 double bond is substituted, strong nucleophiles can still potentially add to the quinone system, often leading to a reduction of the ring to the hydroquinone state. researchgate.net The subsequent rearomatization/oxidation can lead to substituted products. For example, related 2,3-dihalo-1,4-naphthoquinones readily undergo substitution with amines and thiols. sciforum.netresearchgate.net

Diels-Alder Reaction: The quinone ring can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by its substituents. ufg.brresearchgate.net This cycloaddition provides a powerful method for constructing complex polycyclic structures.

Photochemical Reactions: Quinones are photochemically active. For instance, the photochemical acylation of 1,4-naphthoquinone (B94277) with aldehydes is a known method to introduce acyl groups onto the ring, proceeding through a radical mechanism. mdpi.com

The redox properties of the quinone are central to its chemistry. It can undergo a two-electron reduction to form a hydroquinone, often proceeding through a semiquinone radical intermediate. nih.govnih.govresearchgate.net This redox cycling is a key feature of naphthoquinone chemistry.

Synthesis of Advanced Analogs and Conjugates for Research Applications

The structure of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione offers a versatile platform for synthetic chemists. The reactive chloromethyl group at the C2 position, in particular, serves as a crucial electrophilic site, enabling a variety of nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of diverse functional groups and the conjugation of the naphthoquinone core to other molecules, leading to the development of advanced analogs for a wide range of research applications.

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores to achieve enhanced or novel biological activities. mdpi.com Following this approach, researchers have synthesized conjugates of 1,4-naphthoquinone with alkylating moieties like the 2-chloroethylthio group. mdpi.com The rationale behind these conjugates is to merge the reactive oxygen species (ROS)-inducing properties of the naphthoquinone core with the DNA-alkylating capabilities of a sulfur mustard-like side chain. mdpi.com The synthesis of these hybrid molecules can be achieved through methods such as the substitution reaction of halogenoquinones or the thiomethylation of 2-hydroxy-1,4-naphthoquinones with 2-mercaptoethanol, followed by the substitution of the newly introduced hydroxy group with a chlorine atom using thionyl chloride (SOCl₂). mdpi.com

The 2-methyl-1,4-naphthoquinone skeleton is the core structure of vitamin K. nih.gov Synthetic modifications, particularly at the C3 position, have been explored to create novel derivatives with potentially higher bioactivity. nih.gov Research has focused on synthesizing analogs with different side-chain lengths to investigate their efficacy as activators of gamma-glutamyl carboxylase, an essential enzyme in blood coagulation. nih.gov These studies are critical for understanding the structure-activity relationships (SAR) of vitamin K and for developing new derivatives with more favorable pharmacological characteristics. nih.gov

Furthermore, the naphthoquinone scaffold has been utilized in the design of enzyme inhibitors. Focused libraries of novel compounds have been synthesized based on a chloronaphthoquinone and sulfonamide scaffold to probe for proteasome inhibitory activity. nih.gov The synthesis of these analogs often involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various commercially available aniline (B41778) sulfonamides. nih.gov Such studies aim to understand the SAR responsible for inhibiting specific proteolytic activities of the proteasome, a key target in cancer research. nih.gov

| Analog/Conjugate Type | Synthetic Precursor(s) | Key Transformation | Research Application | Reference |

|---|---|---|---|---|

| (2-Chloroethylthio)-1,4-naphthoquinones | Halogenated 1,4-naphthoquinones, 2-Mercaptoethanol | Nucleophilic substitution followed by chlorination | Anticancer agents with dual ROS-inducing and DNA-alkylating mechanisms | mdpi.com |

| Vitamin K Analogs (Varying C3 Side Chain) | 2-Methyl-1,4-naphthoquinone | Alkylation at the C3 position | Investigation of gamma-glutamyl carboxylase activity | nih.gov |

| Naphthoquinone-Sulfonamide Conjugates | 2,3-Dichloro-1,4-naphthoquinone, Aniline sulfonamides | Nucleophilic aromatic substitution | Development of proteasome inhibitors for cancer research | nih.gov |

Molecular Mechanisms and Mechanistic Biochemistry of 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione in Research Models

General Mechanisms of Naphthoquinone Biological Activity

The biological activities of naphthoquinones are diverse, ranging from antimicrobial and anti-inflammatory to antitumor effects. Several core mechanisms are believed to contribute to these properties. One of the primary mechanisms is their ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. This can trigger various cellular responses, including apoptosis.

Another significant mechanism is the interaction of naphthoquinones with biological macromolecules. Their planar structure allows them to intercalate into DNA, disrupting DNA replication and transcription. Furthermore, the electrophilic nature of the quinone ring makes them susceptible to nucleophilic attack, leading to the alkylation of DNA and proteins. This covalent modification can alter the function of these essential biomolecules. Inhibition of key cellular enzymes, such as topoisomerases, is another well-documented mechanism of action for some naphthoquinone derivatives. The specific biological effects of a particular naphthoquinone are largely determined by the nature and position of its substituents, which influence its physicochemical properties and its interactions with cellular targets.

Oxidative Stress Induction and Redox Cycling Mechanisms

A hallmark of naphthoquinone bioactivity is the induction of oxidative stress. This is primarily driven by their ability to participate in redox cycling.

Naphthoquinones can accept one or two electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form semiquinone and hydroquinone (B1673460) species, respectively. In the presence of molecular oxygen, these reduced forms can be re-oxidized back to the parent quinone, initiating a futile cycle. This process results in the transfer of electrons to oxygen, leading to the formation of superoxide (B77818) anion radicals (O₂⁻). Superoxide can then be converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This sustained production of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids, and ultimately inducing cell death pathways.

While the general interaction of naphthoquinones with cellular redox systems is established, specific data on the interaction of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione with systems like thioredoxin reductase is not extensively documented in publicly available research. However, it is known that the electrophilic nature of many naphthoquinones allows them to react with nucleophilic thiol groups present in enzymes that regulate the cellular redox state. Thioredoxin reductase is a key enzyme in maintaining the reduced state of thioredoxin, which is crucial for antioxidant defense and various cellular processes. Inhibition of thioredoxin reductase by naphthoquinones would disrupt this critical antioxidant system, further exacerbating oxidative stress and contributing to the compound's biological effects.

Interaction with Nucleic Acids and Proteins

The ability of naphthoquinones to interact with and modify nucleic acids and proteins is a critical aspect of their mechanism of action.

Direct studies detailing the DNA alkylation and intercalation of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione are limited. However, the presence of a reactive chloromethyl group suggests a potential for this compound to act as an alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophilic sites in DNA bases, such as the N7 of guanine. This could lead to the formation of DNA adducts, which can cause mutations or stall DNA replication and transcription. Research on a related compound, 2-chloro-3-methyl-1,4-naphthoquinone, has shown its reactivity with nucleophiles, such as the anion of ethyl cyanoacetate, to form fused-ring cyclopropane (B1198618) compounds, supporting the potential for such reactions. The planar naphthoquinone ring system also provides the structural basis for potential intercalation between DNA base pairs, which could disrupt the DNA helix and interfere with DNA-processing enzymes.

Enzyme Modulation and Inhibition Profiles (e.g., Kinases, Esterases)

The 1,4-naphthoquinone (B94277) scaffold, the core structure of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione, is a prominent feature in a variety of molecules that exhibit significant enzyme modulation capabilities. Research into analogues and derivatives has revealed potent inhibitory activity against several classes of enzymes, particularly kinases and the proteasome complex.

Various derivatives of 1,4-naphthoquinone have been identified as potent inhibitors of receptor tyrosine kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, a series of anilino-1,4-naphthoquinone derivatives demonstrated potent, nanomolar-level inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov One compound, bearing a 4-methyl substituent on the phenyl ring, was found to be four times more potent than the established EGFR inhibitor erlotinib. nih.gov Molecular modeling suggested that this high affinity is due to interactions within the ATP-binding pocket of the enzyme. nih.gov Similarly, novel naphthoquinone–chalcone hybrids have been synthesized and shown to be effective inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. researchgate.net

Beyond kinases, the naphthoquinone structure is critical for inhibiting other enzyme systems. Analogues of the proteasome inhibitor PI-083, which features a chloronaphthoquinone moiety, have been studied to understand their mechanism. These studies revealed that the chlorine atom at the 2-position of the naphthoquinone ring is essential for the chymotrypsin-like proteasome inhibitory activity. nih.gov It is proposed that these molecules may act as covalent but reversible inhibitors, with the chloro substituent being crucial for a potential nucleophilic attack by the Thr-1 residue in the β5 subunit of the proteasome. nih.gov

Furthermore, compounds sharing the 2-methyl-1,4-naphthoquinone core, such as Vitamin K and its derivatives, are known to act as activators for enzymes like gamma-glutamyl carboxylase. nih.gov This demonstrates the scaffold's versatility in not only inhibiting but also activating specific enzyme functions, depending on the nature of the substituent at the 3-position. nih.gov

| Compound Class | Target Enzyme/Complex | Observed Effect | Key Structural Feature for Activity |

|---|---|---|---|

| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Potent Inhibition (nM IC50) nih.gov | Anilino group on naphthoquinone ring nih.gov |

| Naphthoquinone–Chalcone Hybrids | FGFR1 Tyrosine Kinase | Inhibition researchgate.net | Hybrid scaffold researchgate.net |

| Chloronaphthoquinone Sulfonamides (e.g., PI-083) | 20S Proteasome (Chymotrypsin-like activity) | Inhibition nih.gov | Chlorine at C2-position nih.gov |

| 2-Methyl-1,4-naphthoquinones | Gamma-glutamyl carboxylase | Enzyme Activation nih.gov | Alkyl side-chain at C3-position nih.gov |

Cellular Pathway Modulation

2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its structural analogs have been shown to exert significant effects on fundamental cellular processes, including the induction of apoptosis and perturbation of the cell cycle. mdpi.comresearchgate.net The induction of programmed cell death, or apoptosis, is a key mechanism of action for many cytotoxic compounds. Studies on structurally similar (2-chloroethylthio)-1,4-naphthoquinones in prostate cancer cells indicate that these molecules can induce apoptosis, likely through a caspase-dependent pathway. mdpi.comresearchgate.net This process is often initiated by cellular damage, such as DNA damage or the generation of reactive oxygen species (ROS), which these compounds are known to induce. mdpi.comresearchgate.net The apoptotic process can be confirmed through methods like Annexin V/PI double staining, which identifies cells in the early and late stages of apoptosis. mdpi.comnih.gov

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. frontiersin.org Cell cycle checkpoints are regulatory mechanisms that ensure the proper sequence of events during cell division. bohrium.com By disrupting these checkpoints, cytotoxic agents can halt cell proliferation. Research has shown that treatment with related compounds can lead to cell cycle arrest, often in the G2/M phase. frontiersin.org This arrest prevents the cell from entering mitosis and can ultimately trigger apoptosis. An increase in the sub-G1 cell population, as measured by flow cytometry, is a common indicator of apoptotic cells with fragmented DNA. nih.gov Studies on various benzimidazole (B57391) derivatives have also linked the ability to arrest the cell cycle with apoptosis induction as a potent anticancer mechanism. mdpi.com

| Cellular Process | Observed Effect | Common Detection Method | Associated Molecular Events |

|---|---|---|---|

| Apoptosis | Induction of programmed cell death mdpi.comresearchgate.net | Annexin V/PI Staining nih.gov | Caspase activation, DNA fragmentation mdpi.comresearchgate.netfrontiersin.org |

| Cell Cycle | Arrest at specific phases (e.g., G2/M) frontiersin.org | Flow Cytometry (PI Staining) nih.gov | Increased Sub-G1 population nih.gov |

The biological activity of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione analogs is deeply intertwined with their ability to modulate key signal transduction pathways that govern cell survival, proliferation, and stress responses.

Androgen Receptor (AR) Signaling: In the context of prostate cancer, the AR signaling pathway is a critical driver of tumor growth and survival. mdpi.com Research on (2-chloroethylthio)-1,4-naphthoquinone derivatives has demonstrated a capacity to inhibit this pathway. mdpi.comresearchgate.net This inhibition is particularly relevant in castration-resistant prostate cancer (CRPC), where resistance mechanisms such as the expression of AR splice variants like AR-V7 can emerge. These naphthoquinone compounds have been shown to down-regulate AR-V7 expression, thereby potentially re-sensitizing cancer cells to standard anti-androgen therapies. mdpi.comresearchgate.net

MAPK and AKT Pathways: The mitogen-activated protein kinase (MAPK) cascades—including the p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase) pathways—are central to the cellular response to a wide array of stimuli, including stress, cytokines, and growth factors. medchemexpress.commedchemexpress.comnih.gov These pathways regulate processes such as apoptosis, cell differentiation, and cell growth. nih.gov Studies involving (2-chloroethylthio)-1,4-naphthoquinones found that while the compounds themselves were cytotoxic, their combination with certain chemotherapies led to the activation of p38, JNK1/2, ERK1/2, and MEK1/2, which functioned as pro-survival factors, resulting in a mild antagonistic effect. mdpi.comresearchgate.net This suggests a complex interplay where cancer cells activate survival signaling to counteract the drug-induced stress.

Similarly, the AKT pathway, a critical mediator of cell survival and proliferation, is also modulated. mdpi.com An activated AKT pathway is a known resistance mechanism in prostate cancer therapy, often becoming upregulated as a compensatory response to AR pathway inhibition. mdpi.com A strong synergistic effect was observed when naphthoquinone derivatives were combined with an AKT inhibitor, suggesting that simultaneous blockade of both the AR and AKT pathways could be a promising therapeutic strategy. mdpi.com

| Pathway | Role | Effect of Naphthoquinone Analogs |

|---|---|---|

| Androgen Receptor (AR) | Prostate cancer cell proliferation and survival mdpi.com | Inhibition of AR signaling; down-regulation of AR-V7 mdpi.comresearchgate.net |

| p38, JNK, ERK, MEK (MAPK Pathways) | Stress response, cell survival, apoptosis medchemexpress.commedchemexpress.comnih.gov | Activation as a potential pro-survival/resistance mechanism mdpi.comresearchgate.net |

| AKT | Cell growth and proliferation; survival signaling mdpi.com | Activation as a compensatory mechanism; strong synergy with AKT inhibitors mdpi.com |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like 2-(chloromethyl)-3-methyl-1,4-naphthalenedione contributes to its biological activity. For the naphthoquinone class, SAR studies have identified several key features that govern their mechanistic behavior. nih.govresearchgate.net

Importance of the Naphthoquinone Core and Substituents: The 1,4-naphthoquinone ring system is a privileged scaffold, but its activity is highly dependent on the nature and position of its substituents. nih.gov

The Chloro Group: The presence of a halogen, specifically chlorine, at the C2 position is critical for certain biological activities. In studies of proteasome inhibitors based on the 2,3-dichloro-1,4-naphthoquinone scaffold, replacement of the chlorine at C2 with a methyl group or hydrogen was found to be detrimental to inhibitory activity. nih.gov This suggests that the electrophilic nature of the carbon bearing the chlorine is crucial for covalent interaction with nucleophilic residues (like threonine) in the enzyme's active site. nih.gov This highlights the potential reactivity of the chloromethyl group in the title compound.

Substitution at the C3 Position: The substituent at the C3 position also significantly influences activity. In the case of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione, the methyl group is a key feature. SAR studies of related compounds show that the size and nature of the group at this position can modulate potency and selectivity. nih.gov

These SAR studies provide a mechanistic rationale for the observed biological effects, indicating that the activity of 2-(chloromethyl)-3-methyl-1,4-naphthalenedione likely arises from the specific combination of the reactive chloromethyl group at C2 and the methyl group at C3 on the electrophilic 1,4-naphthoquinone scaffold.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific research data on the compound 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione to generate the detailed article as per the requested outline.

The provided structure requires in-depth, specific findings on the biological activities of this particular molecule, including data from cell culture evaluations, cytotoxicity studies in specific cell lines, cell viability assays, phenotypic screening, and detailed antimicrobial research.

While extensive research exists for the broader class of 1,4-naphthoquinones and its various derivatives, the search did not yield specific studies focusing on 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione that would provide the necessary data points and detailed findings to accurately and thoroughly populate the sections and subsections of the requested article. Information on related compounds, such as those with different substitution patterns (e.g., hydroxyl, amino, or other alkyl groups), cannot be used as it would not adhere to the strict instruction to focus solely on 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione.

Therefore, it is not possible to construct an article that is scientifically accurate and dedicated exclusively to this compound with the required level of detail, including data tables and specific research outcomes, as mandated by the instructions.

Biological Activities and in Vitro / in Vivo Non Clinical Research Models of 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione

Antimicrobial Research Studies

Antiviral Activity in In Vitro Systems

There is currently no specific in vitro research data available detailing the antiviral activity of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. While the broader class of naphthoquinones has been investigated for antiviral properties, studies on this particular derivative are absent from the reviewed literature. For instance, other synthetic derivatives, such as certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinones, have been explored for activity against viruses like Herpes Simplex Virus 1 (HSV-1), but these findings cannot be directly attributed to 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. Similarly, the potential for naphthoquinones to modulate inflammatory responses associated with viral infections, such as SARS-CoV-2, has been a subject of interest, but this does not constitute direct evidence of antiviral action for this specific compound.

Anti-inflammatory Research Applications

Specific studies detailing the anti-inflammatory applications of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione are not available. Research into the anti-inflammatory properties of the 1,4-naphthoquinone (B94277) class of compounds is more general. Studies have shown that certain naphthoquinone derivatives can inhibit the production of inflammatory mediators. For example, some derivatives have been found to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.gov These mechanisms are central to the inflammatory response, but research has yet to specifically link 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione to these activities.

In Vivo Research Studies in Preclinical Animal Models (Focus on Mechanistic Insights)

Consistent with the lack of in vitro data, there are no in vivo research studies in preclinical animal models that focus on the mechanistic insights of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. The following subsections on model design and mechanistic validation cannot be completed for this specific compound due to the absence of published research.

No preclinical animal models have been specifically designed to evaluate the biological activities or mechanistic pathways of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. Consequently, there is no associated data on biomarker analysis for this compound.

For context, in vivo studies on other 2-methyl-1,4-naphthoquinone derivatives have been conducted. For instance, a study on a derivative with a C-14 side chain used Wistar-Kyoto rats on a vitamin K-deficient diet to assess its biological activity, with prothrombin time being a key biomarker. nih.gov However, these models and biomarkers are specific to the compounds tested and cannot be extrapolated to 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione without direct experimental evidence.

Without in vivo studies, there has been no mechanistic validation of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione's activity in a biological context. Mechanistic insights for the broader naphthoquinone class often point towards the induction of reactive oxygen species (ROS) and interference with cellular redox homeostasis, but these mechanisms have not been confirmed for this specific derivative.

Computational and Theoretical Chemistry Studies of 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons, making it a nucleophilic center. libretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to accept electrons, thus acting as an electrophilic center. libretexts.org The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For 1,4-naphthalenedione derivatives, studies on similar compounds reveal that the electronic distribution in these frontier orbitals is well-defined. scielo.br The LUMO is typically centered on the naphthoquinone moiety itself, particularly the electron-deficient quinonoid ring. scielo.br This suggests that the core ring system is the primary site for accepting electrons in a chemical reaction. The HOMO, in contrast, is often dominated by orbitals associated with the benzenoid group and any electron-donating substituents. scielo.br In the case of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, the methyl and chloromethyl groups influence the precise energy levels and distribution of these orbitals.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, providing a color-coded map that identifies electron-rich and electron-poor regions. researchgate.netresearchgate.net This map is an invaluable tool for predicting how a molecule will interact with other charged species, such as electrophiles, nucleophiles, and biological receptors. researchgate.net

The color scheme in an MEP map is standardized:

Red and Yellow: Indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are preferred sites for nucleophilic attack. researchgate.net

Green: Represents areas of neutral or near-zero potential. researchgate.net

For 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, the MEP map would be expected to show distinct regions of varying potential. The oxygen atoms of the two carbonyl groups on the quinone ring are highly electronegative, creating significant regions of negative potential (red/yellow). These sites are the most likely points of interaction for electrophiles or hydrogen bond donors. The chlorine atom of the chloromethyl group would also contribute to a region of negative potential. Conversely, the hydrogen atoms on the aromatic ring and the methyl group would exhibit positive potential (blue/green), while the carbon skeleton would form a largely neutral landscape.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Most Negative | High | Preferred site for electrophilic attack |

| Yellow | Negative | Moderately High | Likely site for electrophilic attack |

| Green | Neutral | Neutral | Low reactivity |

| Blue | Positive | Low | Preferred site for nucleophilic attack |

Molecular Dynamics Simulations and Docking Studies of Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, binds to a macromolecular target, typically a protein. mdpi.com These methods are crucial in drug discovery and chemical biology for understanding the basis of a compound's biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. Studies on various naphthoquinone derivatives have shown that their binding is often governed by specific non-covalent interactions. nih.gov

For 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, the binding mode within a protein active site would likely be characterized by:

Hydrophobic Interactions: The planar naphthoquinone ring system is inherently hydrophobic and would favorably interact with nonpolar amino acid residues such as phenylalanine, valine, and leucine (B10760876) in the protein's binding pocket. nih.gov

Hydrogen Bonding: The two carbonyl oxygens can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like serine, threonine, or lysine.

Halogen Bonding: The chlorine atom on the chloromethyl group may participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 3: Potential Protein-Ligand Interactions for 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione

| Interaction Type | Molecular Feature Involved | Potential Protein Residues |

| Hydrophobic | Naphthoquinone ring system, methyl group | Phenylalanine, Leucine, Valine, Isoleucine |

| Hydrogen Bonding | Carbonyl oxygens (acceptors) | Serine, Threonine, Lysine, Arginine |

| Halogen Bonding | Chlorine atom | Backbone carbonyls, Aspartate, Glutamate |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around single bonds. For a molecule like 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, the primary focus is on the orientation of the substituents relative to the rigid naphthoquinone plane.

Structural studies of similar substituted 1,4-naphthalenediones show that bulky side chains often rotate out of the plane of the main ring system to minimize steric hindrance. nih.gov It is highly probable that the chloromethyl group in 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione is not coplanar with the naphthoquinone ring. The specific torsion angles, which define the rotation around the C3-C(methyl) and C2-C(chloromethyl) bonds, would determine the molecule's most stable, low-energy conformation. This preferred conformation is critical as it dictates the shape of the molecule that is presented to a biological target for binding.

Table 4: Hypothetical Torsion Angles for Side Chain Conformation

| Torsion Angle | Description | Expected Value (degrees) | Rationale |

| C2-C3-C(methyl)-H | Rotation of the methyl group | Varies | To minimize steric clash with adjacent groups. |

| C3-C2-C(chloromethyl)-Cl | Rotation of the chloromethyl group | ~50-90 | The side chain is likely rotated out of the naphthoquinone plane. nih.gov |

Pharmacophore Modeling and Ligand-Based Design Principles for Research Probes

Pharmacophore modeling is a central concept in medicinal chemistry that involves identifying the essential structural features of a molecule responsible for its biological activity. A pharmacophore is an abstract representation of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial arrangement.

For the class of 2-methyl-1,4-naphthalenedione derivatives, the core scaffold itself is a key pharmacophoric element, often associated with activities like vitamin K function or anticancer properties. nih.govmdpi.com Ligand-based design uses the knowledge of active molecules to develop new compounds (probes) with improved potency, selectivity, or other properties.

Key design principles derived from this scaffold include:

The Naphthoquinone Core: This rigid, hydrophobic unit serves as the foundational scaffold for molecular recognition at the target site. mdpi.com

Substituent at C2: The methyl group at position 2 is a common feature in biologically active menadione (B1676200) derivatives. nih.gov

Modification at C3: The nature of the substituent at the 3-position is a critical determinant of biological activity. nih.gov As demonstrated in studies of related compounds, varying the side chain at this position directly modulates the molecule's interaction with its biological target. nih.gov The chloromethyl group in 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione represents one such modification, designed to probe specific interactions or introduce a reactive site for covalent binding.

The combination of the naphthoquinone core with a reactive group like chloromethyl is a strategy to create targeted covalent inhibitors or activity-based probes for studying enzyme function.

Table 5: Pharmacophoric Features of Substituted 1,4-Naphthalenediones

| Feature | Description | Role in Ligand Design |

| Hydrophobic Aromatic Rings | The fused ring system of the naphthoquinone core. | Provides the primary scaffold for binding in hydrophobic pockets. |

| Hydrogen Bond Acceptors | The two carbonyl oxygen atoms. | Act as key anchoring points for binding to protein targets. |

| Substituent at C3 | The variable side chain (e.g., chloromethyl group). | Allows for modulation of potency, selectivity, and mechanism of action. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Predictive Purposes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its analogs, QSAR studies are instrumental in understanding the physicochemical properties that govern their activity, elucidating potential mechanisms of action, and predicting the potency of novel, structurally related compounds. nih.govbrieflands.com

While specific QSAR models exclusively for 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione are not extensively documented in publicly available literature, a wealth of research on the broader class of 1,4-naphthoquinone (B94277) derivatives provides significant insights. These studies, often focusing on anticancer and cytotoxic activities, have identified key molecular descriptors that are critical for the biological efficacy of this chemical scaffold. nih.govelsevierpure.comresearchgate.netnih.gov

Mechanistic Insights from QSAR Studies of 1,4-Naphthoquinones

QSAR models developed for 1,4-naphthoquinone derivatives consistently highlight the importance of several classes of molecular descriptors, which in turn offer clues into their mechanism of action.

Electronic and Redox Properties: The biological activity of naphthoquinones is frequently linked to their redox cycling capabilities, which can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. researchgate.netnih.gov QSAR studies often incorporate electronic descriptors to quantify these properties. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a common descriptor, where a lower LUMO energy suggests a greater ease of accepting an electron, thereby enhancing redox cycling and cytotoxic effects. researchgate.net The half-wave potential is another descriptor used to characterize the electron-accepting nature of these compounds. researchgate.net

Predictive QSAR Models for 1,4-Naphthoquinone Derivatives

QSAR models are not only used for mechanistic interpretation but also serve as powerful predictive tools in drug discovery. By establishing a statistically robust relationship between structure and activity, these models can be used to estimate the biological activity of newly designed compounds in silico, thereby prioritizing synthetic efforts. elsevierpure.comnih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these predictive models. brieflands.comsid.ir

Below are examples of QSAR models developed for different series of 1,4-naphthoquinone derivatives, illustrating the types of descriptors and the statistical robustness of the models.

| Model Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.547(SpMax_B(p)) - 0.174(GATS5p) + 0.312(MATS7s) - 0.301(Mor29v) + 4.672 | R2adj = 0.95, Q2cv = 0.92, R2pred = 0.81 |

SpMax_B(p): Largest absolute eigenvalue of the Burden matrix weighted by polarizabilities

GATS5p: Geary autocorrelation of lag 5 weighted by polarizabilities

MATS7s: Moran autocorrelation of lag 7 weighted by I-state

Mor29v: 3D-MoRSE descriptor, signal 29 weighted by van der Waals volume

| Model Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.702(MATS3p) + 0.536(GATS6v) + 0.283(E1e) - 0.054(Dipole) - 1.259 | R2training = 0.90, R2test = 0.84, RMSEtraining = 0.24, RMSEtest = 0.33 |

MATS3p: Moran autocorrelation of lag 3 weighted by polarizabilities

GATS6v: Geary autocorrelation of lag 6 weighted by van der Waals volumes

E1e: 1st component eigenvalue from E-state indices

Dipole: Dipole moment

These tables demonstrate the complexity and diversity of descriptors that can be used to model the activity of 1,4-naphthoquinones. The statistical parameters indicate that these models have good predictive power. nih.govnih.gov For 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, a QSAR model would likely incorporate a combination of electronic, hydrophobic, and steric descriptors to accurately predict its biological activity. The presence of the electronegative chlorine atom and the alkyl groups would significantly influence these descriptor values.

Analytical Methodologies for Research on 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione and Its Biologically Relevant Forms

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Spectroscopic techniques are fundamental for elucidating the molecular structure of a synthesized compound like 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity and structure.

Mass Spectrometry (MS and HRMS) Applications

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. The spectrum would also display a characteristic isotopic pattern for the (M+2)⁺ peak due to the presence of the chlorine-37 isotope. Fragmentation patterns, showing peaks for the loss of specific groups like -Cl or -CH₂Cl, would further help in confirming the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's exact elemental formula (C₁₂H₉ClO₂).

Time-Resolved FTIR Difference Spectroscopy for Biological Interactions

Time-resolved Fourier-transform infrared (FTIR) difference spectroscopy is an advanced technique used to study molecular interactions in biological systems, often on very short timescales. While research on other naphthoquinones in biological contexts like photosystem I exists, no such studies have been performed on 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. If such research were conducted, this method could track changes in the vibrational modes of the compound upon binding to a biological target, providing insights into its mechanism of action at a molecular level.

Chromatographic Separation Techniques for Purity and Quantification in Research Samples

Chromatography is essential for separating the target compound from impurities and for quantifying its concentration in a sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a fundamental and indispensable technique in the synthetic chemistry of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione. Its application is twofold: monitoring the progress of chemical reactions in real-time and guiding the subsequent purification of the desired product. TLC is a rapid, cost-effective, and sensitive method for qualitatively assessing the components of a reaction mixture. jlu.edu.cn

Reaction Monitoring: In the synthesis of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. nih.govacs.org Small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. By comparing the spots corresponding to the starting material, the reaction mixture, and a pure standard (if available), a chemist can qualitatively determine the extent of the reaction. chemistryhall.com The choice of eluent, or mobile phase, is critical for achieving clear separation of the components. A common starting solvent system for naphthoquinone derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org The ratio is optimized to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both the starting materials and any byproducts. chemistryhall.com Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm or 366 nm), as the conjugated naphthoquinone ring is UV-active. acs.org

Table 1: Representative TLC System for Monitoring a Reaction

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |

| Sample Application | Capillary tube spotting of starting material, co-spot, and reaction mixture |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV lamp (254 nm) |

| Observation | Disappearance of the starting material spot and appearance of a new product spot with a different Rf value indicate reaction progression. |

Purification: Once TLC analysis indicates that a reaction is complete, the same principles are applied to purify the crude product, typically using column chromatography. The solvent system developed for TLC is directly applicable to the column, as both techniques rely on the same separation principles. chemistryhall.com Fractions are collected from the column and analyzed by TLC to identify those containing the pure desired compound. These fractions are then combined and the solvent is evaporated to yield the purified 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione.

Electrochemical Methods for Redox Potential Determination

The biological activity of naphthoquinones like 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione is often intrinsically linked to their redox properties. mdpi.com Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for determining the redox potentials of these compounds, providing insight into their ability to accept or donate electrons. nih.gov

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks corresponding to the reduction and oxidation processes. For a 1,4-naphthoquinone (B94277) derivative, the voltammogram typically shows two consecutive one-electron reversible or quasi-reversible waves, corresponding to the formation of the semiquinone radical anion and then the hydroquinone (B1673460) dianion. researchgate.net

The formal redox potential (E°') is a key parameter derived from these measurements. It is typically calculated as the midpoint potential between the cathodic (reduction) and anodic (oxidation) peak potentials. These studies are often conducted in non-aqueous solvents, such as acetonitrile (B52724) or dimethylformamide, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) to ensure conductivity. mdpi.comnih.gov The potential is measured relative to a reference electrode, such as a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE). The structure of the naphthoquinone, including the nature and position of substituents, significantly influences its redox potential. oup.com

Table 2: Typical Experimental Setup for Cyclic Voltammetry of a Naphthoquinone Derivative

| Component | Specification | Purpose |

| Potentiostat | Instrument for controlling potential and measuring current | Core of the electrochemical setup |

| Electrochemical Cell | Three-electrode glass cell | Contains the sample solution and electrodes |

| Working Electrode | Glassy carbon electrode or platinum electrode | Surface where the redox reaction of the analyte occurs |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential for reference |

| Counter Electrode | Platinum wire or graphite (B72142) rod | Completes the electrical circuit |

| Solvent/Electrolyte | Acetonitrile with 0.1 M tetrabutylammonium perchlorate | Provides a medium for the experiment and ensures conductivity |

| Analyte Concentration | ~1 mM | Typical concentration for CV analysis |

| Scan Rate | 50-200 mV/s | Rate at which the potential is swept |

By systematically studying derivatives of 2-methyl-1,4-naphthoquinone, researchers can build structure-redox potential models to predict the oxidant character of new analogues. nih.gov This information is critical for designing compounds with specific redox properties relevant to their intended biological application.

Advanced Analytical Techniques for Bio-Sample Analysis in Research

To understand the biological fate and action of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione in experimental systems, researchers rely on advanced analytical techniques capable of detecting and quantifying the parent compound and its metabolites in complex biological matrices like plasma, urine, or cell extracts. researchgate.netresearchgate.net The inherent challenge lies in the low concentrations of analytes and the presence of numerous interfering endogenous substances. youtube.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most widely used and powerful technique for this purpose due to its exceptional sensitivity, selectivity, and wide applicability. youtube.comeurofins.com

LC-MS/MS for Metabolite Profiling in Experimental Systems

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite profiling studies. scripps.edunih.gov It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Sample Preparation: The first crucial step is the extraction of the analytes from the biological sample. This often involves protein precipitation using organic solvents (e.g., acetonitrile or methanol) for plasma or serum samples, followed by centrifugation to remove solid debris. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analytes. nih.gov

Chromatographic Separation: The sample extract is then injected into a liquid chromatography system. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used, typically with a C18 column. nih.gov This separates the parent compound from its metabolites and from endogenous matrix components based on their differential partitioning between the stationary phase (the C18 column) and a mobile phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (like acetonitrile or methanol).

Mass Spectrometric Detection: Following chromatographic separation, the column eluent is directed into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI - source), where the analyte molecules are ionized. Tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is employed for quantification. oup.com In this setup, the first quadrupole selects the precursor ion (the ionized molecule of interest with a specific mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is highly specific and sensitive, allowing for accurate quantification even at very low concentrations (ng/mL or pg/mL levels). nih.govnih.gov For compounds like menadione (B1676200) that may not fragment readily, a pseudo-MRM technique, where the precursor ion is monitored in both quadrupoles, can be an effective alternative. researchgate.netnih.gov

Table 3: Example LC-MS/MS Parameters for Analysis of a Menadione-like Compound in Plasma

| Parameter | Specification |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low %B to high %B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

| Data Analysis | Quantification against a calibration curve using a stable isotope-labeled internal standard |

This table is illustrative and specific parameters must be optimized for 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its metabolites.

This powerful LC-MS/MS methodology enables researchers to perform detailed pharmacokinetic studies and to identify and quantify metabolic products of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile within an experimental biological system.

Future Directions and Emerging Research Avenues for 2 Chloromethyl 3 Methyl 1,4 Naphthalenedione

Development of Novel Chemical Probes and Tools for Biological Research

The inherent reactivity of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione makes it an intriguing candidate for the development of novel chemical probes. The bioreductive activation of the naphthoquinone moiety, often mediated by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer types, offers a mechanism for targeted activation. nih.gov Probes based on this scaffold could be designed to investigate the activity and localization of NQO1 in living cells and tissues. mdpi.com

Upon enzymatic reduction, the compound is primed to release its alkylating arm, which can then covalently modify nearby biomolecules. By attaching a fluorophore or another reporter molecule to the naphthoquinone core, researchers could create probes that signal the presence and activity of specific reductase enzymes. For instance, a trimethyl lock quinone-based probe system could be adapted, where NQO1-mediated reduction triggers a conformational change that releases a fluorescent reporter. mdpi.com Such tools would be invaluable for diagnosing diseases associated with altered NQO1 expression and for studying the enzyme's role in oxidative stress and metabolic functions. mdpi.com

Future research could focus on synthesizing a library of probes based on the 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione structure with varied reporter groups to enable multiplexed imaging and sensing in complex biological systems.

Integration into High-Throughput Screening Libraries for Mechanistic Discovery

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against biological targets. moleculardevices.com Integrating 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its analogs into HTS libraries could accelerate the discovery of new anticancer agents and help elucidate novel biological mechanisms. moleculardevices.comnih.gov HTS assays can be designed to identify compounds that are selectively cytotoxic to cancer cells overexpressing specific reductase enzymes like NQO1. nih.gov

The process would involve screening a library of derivatives against various cancer cell lines with known enzymatic profiles. cancer-research-network.com Assays could measure cell viability, apoptosis, or specific enzymatic activity to identify "hits." cancer-research-network.comyoutube.com Subsequent mechanistic studies on these hits would help to understand the structure-activity relationships and the specific cellular pathways being targeted. nih.gov This approach is not limited to cancer; libraries of such compounds could be screened against bacteria, fungi, or viruses to identify new antimicrobial or antiviral leads. frontiersin.org

The development of robust HTS assays is crucial for this endeavor. nih.govnih.gov These could range from simple cell viability assays to more complex, high-content screens that provide detailed information on the compound's effect on cellular morphology and signaling pathways. researchgate.net

| Screening Parameter | Description | Potential Outcome |

| Cell Viability | Measures the overall health of cells after compound treatment. | Identification of cytotoxic compounds. |

| Apoptosis Induction | Detects markers of programmed cell death. | Elucidation of the cell death mechanism. |

| Enzyme Activity | Measures the activity of specific enzymes like NQO1. | Confirmation of target engagement. |

| High-Content Imaging | Provides detailed images of cellular changes. | Insight into morphological and pathway effects. |

Exploration of Novel Bioreductive Alkylating Mechanisms

The primary proposed mechanism of action for compounds like 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione is bioreductive alkylation. This process involves the reduction of the quinone to a hydroquinone (B1673460), which then expels the chloride ion to form a highly reactive quinone methide. aacrjournals.orgnih.govnih.gov This electrophilic intermediate can then alkylate nucleophilic sites on crucial biomolecules like DNA, RNA, and proteins, leading to cellular dysfunction and death. aacrjournals.orgnih.gov

While this general mechanism is understood, future research can delve deeper into the nuances of this process. For example, the specific cellular reductases involved, beyond NQO1, and the spectrum of biomolecular targets for the resulting quinone methide are not fully characterized. aacrjournals.org Studies using advanced analytical techniques could identify the specific DNA adducts formed and the key proteins that are alkylated, providing a more detailed picture of the compound's mechanism of action. aacrjournals.org

Furthermore, exploring how modifications to the naphthoquinone scaffold affect the rate of reduction and the stability of the quinone methide intermediate could lead to the design of more potent and selective agents. acs.org

Table of Mechanistic Steps:

| Step | Process | Key Intermediates | Consequence |

|---|---|---|---|

| 1 | Enzymatic Reduction | Semiquinone, Hydroquinone | Activation of the pro-drug |

| 2 | Elimination | Quinone Methide | Formation of a reactive electrophile |

| 3 | Alkylation | Covalent Adducts | Damage to DNA, RNA, and proteins |

Potential as a Scaffold for Rational Design in Chemical Biology and Drug Discovery Research

The 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione structure represents a versatile scaffold for rational drug design. researchgate.netnih.gov The 1,4-naphthoquinone (B94277) core is a well-established pharmacophore present in numerous bioactive compounds, and its redox properties are central to its activity. frontiersin.orgresearchgate.net The chloromethyl group provides a reactive handle that can be modified to tune the compound's alkylating potential.

Structure-activity relationship (SAR) studies can guide the synthesis of new analogs with improved properties. researchgate.netcore.ac.uk For example, modifying the methyl group at the 3-position or introducing different substituents on the aromatic ring could alter the compound's redox potential, lipophilicity, and interaction with target enzymes. nih.gov Replacing the chlorine with other leaving groups could also modulate the reactivity of the resulting quinone methide.

This scaffold can be used to design targeted therapies. By conjugating the naphthoquinone moiety to a molecule that recognizes a specific cellular target, it may be possible to deliver the alkylating agent preferentially to diseased cells. The versatility of the naphthoquinone scaffold makes it a valuable starting point for developing new therapeutic agents against a range of diseases, including cancer. mdpi.com

| Position of Modification | Potential Impact |

| 2-Chloromethyl Group | Alters alkylating reactivity and leaving group potential. |

| 3-Methyl Group | Influences steric hindrance and electronic properties. |

| Naphthoquinone Ring | Modifies redox potential, lipophilicity, and target binding. |

Synergistic Research Approaches with Other Biological Modulators

Combining 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione or its derivatives with other therapeutic agents offers a promising strategy to enhance efficacy and overcome drug resistance. nih.gov Alkylating agents are a major class of chemotherapy drugs, and their combination with other agents is a standard practice in cancer treatment. webmd.comoncohemakey.comnursingcenter.com

One potential synergistic combination is with agents that modulate the cellular redox environment. For instance, compounds that increase oxidative stress could sensitize cancer cells to the effects of this bioreductive agent. Conversely, inhibitors of DNA repair mechanisms could prevent cancer cells from recovering from the DNA damage induced by the alkylating activity of the compound. oncohemakey.com

A study on related (2-chloroethylthio)-1,4-naphthoquinone derivatives showed synergistic effects with PARP inhibitors and the ability to resensitize cancer cells to other therapies. mdpi.com However, the same study noted potential antagonism when combined with platinum- or taxane-based chemotherapy, possibly due to the activation of pro-survival pathways. mdpi.com These findings highlight the importance of carefully selecting combination partners to achieve a synergistic effect. Future research should focus on systematically screening for effective combination therapies and elucidating the molecular basis of the observed synergies or antagonisms. nih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione and its derivatives?

- Methodological Answer : A two-step nucleophilic substitution approach is widely used. For example, 2-methyl-3-bromo-1,4-naphthalenedione can react with selenide nucleophiles (e.g., from 4,4′-diselanediyldianiline reduction) to introduce functional groups at the chloromethyl position . Alternatively, chloro-substituted naphthoquinones can undergo amination reactions with primary or secondary amines under controlled conditions (e.g., 2,3-dichloro-1,4-naphthoquinone reacting with 4-methylpentan-2-amine to yield chloro-amino derivatives with ~90% efficiency) . Solvent choice (e.g., chloroform or DMF) and temperature (40–80°C) are critical for regioselectivity.

Q. How can the structural and crystallographic properties of this compound be reliably characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and stereochemistry . For non-crystalline samples, complementary techniques like NMR (¹H/¹³C), FT-IR (C=O stretching at ~1670 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are recommended. Crystallinity can be optimized via slow evaporation in solvents like ethanol or acetonitrile.

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic structure and reactivity of 2-(Chloromethyl)-3-methyl-1,4-naphthalenedione?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) provides accurate predictions of frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution . Solvent effects can be modeled using the Polarizable Continuum Model (PCM). For redox behavior, compute reduction potentials via adiabatic ionization energies and compare with cyclic voltammetry data.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize bioactivity assays using validated models (e.g., HepG2 for cytotoxicity or platelet aggregation assays for anticoagulant studies) .

- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.

- Cross-validate mechanisms using molecular docking (e.g., targeting vitamin K epoxide reductase for anticoagulant effects) or metabolomics to identify off-target interactions.

Q. What strategies optimize the compound’s stability and solubility for in vitro studies?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV light exposure. Use HPLC to monitor decomposition products (e.g., hydrolysis of chloromethyl groups).

- Solubility : Employ co-solvents (DMSO:PBS mixtures) or micellar carriers (e.g., Tween-80). LogP values (predicted via DFT or experimental shake-flask methods) guide solvent selection . For example, derivatives with hydroxyl groups (e.g., 2-(3-hydroxy-hexadecyl)-analogues) show improved aqueous solubility (logP ~10.4 vs. parent compound’s ~12.5) .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies for similar naphthalenedione derivatives?

- Methodological Answer : Variations arise from:

- Reagent purity : Impurities in starting materials (e.g., 2-methyl-3-bromo-1,4-naphthalenedione) reduce yields. Use HPLC-purified reagents.

- Reaction kinetics : Monitor intermediates via TLC or in-situ IR. For example, amination reactions may stall at room temperature, requiring heating to 60°C for completion .

- Workup procedures : Acidic workups can protonate amine intermediates, leading to side products. Neutral pH extraction (e.g., ethyl acetate/water) is preferred .

Key Physical and Chemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.